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Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
methyl-2-heptene, a valuable building block in organic synthesis. The document details
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition. This guide is intended to serve
as a practical resource for the identification and characterization of this compound in a
laboratory setting.

Chemical Structure and Isomerism

5-Methyl-2-heptene (CsHis, Molar Mass: 112.21 g/mol ) is an unsaturated hydrocarbon
featuring a seven-carbon chain with a double bond at the C2 position and a methyl group at the
C5 position.[1][2] The presence of the double bond gives rise to cis (Z) and trans (E) geometric
isomers, which exhibit distinct physical properties and spectroscopic signatures. The structure
also contains a chiral center at C5, leading to (R) and (S) enantiomers for each geometric
isomer. This guide will focus on the general spectroscopic features of the racemic mixture of
(E) and (Z)-5-methyl-2-heptene.

Molecular Structure:

Spectroscopic Data
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The following sections summarize the expected quantitative data for 5-methyl-2-heptene from
IH NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum of 5-methyl-2-heptene is characterized by signals in the olefinic and
aliphatic regions. The chemical shifts of the vinyl protons are particularly diagnostic for the
presence of the double bond.

Table 1: Expected *H NMR Data for 5-Methyl-2-heptene

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Vinyl protons
~53-56 Multiplet 2H
(CH=CH)
) Allylic protons (-CHz-
~18-21 Multiplet 2H
CH=)
) Methine proton (-
~15-17 Multiplet 1H
CH(CHs)-)
) Methylene protons (-
~11-14 Multiplet 2H
CH2-CH(CHs)-)
] Methyl protons (3 x -
~0.8-1.0 Multiplet 9H

CHs)

Note: The exact chemical shifts and coupling constants will vary between the (E) and (2)
isomers. A general range for the distinct vinyl proton signals is reported to be between & 5.3—
5.6 ppm.[1]

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. The sp? hybridized carbons of the double bond are typically observed downfield.
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Table 2: Expected 13C NMR Data for 5-Methyl-2-heptene

Chemical Shift (6, ppm) Assignment

~120-135 Vinyl carbons (C=C)

~30-45 Aliphatic carbons (-CH-, -CHz-)
~10-25 Methyl carbons (-CHs)

Note: Specific peak assignments require spectral data for the pure isomers. A general range for
the vinyl carbon signals is reported to be between & 115-125 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-methyl-2-
heptene, the key absorptions are due to the C=C double bond and the C-H bonds.

Table 3: Key IR Absorptions for 5-Methyl-2-heptene

Wavenumber (cm~—2) Intensity Assignment

~ 3000 - 3100 Medium =C-H stretch (vinyl)

~ 2850 - 3000 Strong C-H stretch (aliphatic)

~ 1640 - 1680 Medium C=C stretch

~ 1450 - 1470 Medium C-H bend (scissoring)
~1370 - 1385 Medium C-H bend (methyl rock)
~ 650 - 1000 Strong =C-H bend (out-of-plane)

A reported value for the C=C stretching vibration is 1640 cm~1, and for the C-H stretch is 2960
cm~1[1]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For 5-methyl-2-heptene, Electron lonization (EIl) is a common
method.

Table 4: Prominent Mass Spectrometry Peaks for 5-Methyl-2-heptene

miz Relative Intensity Possible Fragment

112 Low [M]* (Molecular lon)

97 Medium [M - CHs]*

83 Medium [M - CzHs]*

69 High [M - CsH7]*

56 High [CaHs]* (from McLafferty
rearrangement)

55 High [CaH7]*

41 Very High [CsHs]* (Allyl cation)

Note: The fragmentation pattern can vary depending on the isomer and the mass spectrometer
conditions.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy Protocol

Sample Preparation:
¢ Weigh approximately 5-10 mg of 5-methyl-2-heptene into a clean, dry vial.
e Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

» Gently swirl or vortex the vial to ensure the sample is fully dissolved.
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e Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean 5
mm NMR tube.

o Cap the NMR tube securely.

Instrument Parameters (*H NMR):

e Spectrometer: 300-500 MHz

e Pulse Sequence: Standard single-pulse sequence

e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

e Number of Scans: 8-16

o Reference: Tetramethylsilane (TMS) at O ppm

Instrument Parameters (*3C NMR):

e Spectrometer: 75-125 MHz

e Pulse Sequence: Proton-decoupled single-pulse sequence
e Acquisition Time: 1-2 seconds

e Relaxation Delay: 2-10 seconds

e Number of Scans: 128-1024 (or more, depending on concentration)

o Reference: CDCls at 77.16 ppm

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

o Place one drop of 5-methyl-2-heptene onto the surface of a salt plate (e.g., NaCl or KBr).
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o Gently place a second salt plate on top of the first to create a thin liquid film.

e Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters (FTIR):

Technique: Attenuated Total Reflectance (ATR) or Transmission
e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

e Background: A background spectrum of the clean, empty sample holder should be collected
prior to sample analysis.

Mass Spectrometry Protocol

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

e Prepare a dilute solution of 5-methyl-2-heptene in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 100-1000 ppm.

GC Parameters:

Injection Volume: 1 pL

e Injector Temperature: 250 °C

e Carrier Gas: Helium

e Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.

e Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 200-
250 °C.
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MS Parameters:

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Mass Range: m/z 35-300

Scan Speed: 2-3 scans/second

lon Source Temperature: 230 °C

Transfer Line Temperature: 280 °C

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-

methyl-2-heptene.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logic of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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